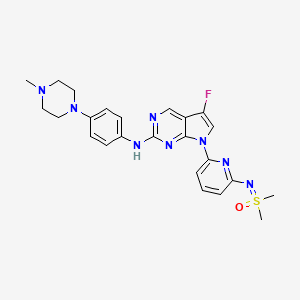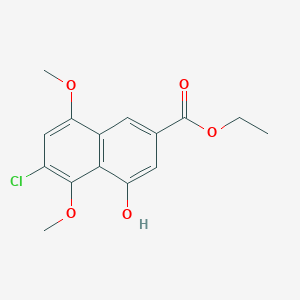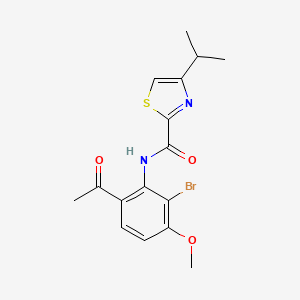![molecular formula C22H30BrN3O6 B13926580 1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate CAS No. 1021919-25-4](/img/structure/B13926580.png)
1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzimidazole core, which is substituted with a bromine atom and protected amino groups. The presence of tert-butyl groups provides steric hindrance, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups. This step involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to reveal the free amines.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Hydrolysis: Aqueous acid or base can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzimidazole derivatives can be obtained.
Deprotected Amines: Removal of Boc groups yields the free amines.
Carboxylic Acid: Hydrolysis of the ester group results in the formation of the carboxylic acid.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may serve as probes or inhibitors in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the bromine atom and Boc-protected amino groups can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-propenoate
- 9H-Purine-9-carboxylic acid, 6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
- L-Glutamic acid, N-[[[(1S)-5-amino-1-[(1,1-dimethylethoxy)carbonyl]pentyl]amino]carbonyl]-, 1,5-bis(1,1-dimethylethyl) ester
Uniqueness
1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate is unique due to the combination of its benzimidazole core, bromine substitution, and Boc-protected amino groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
1021919-25-4 |
|---|---|
Formule moléculaire |
C22H30BrN3O6 |
Poids moléculaire |
512.4 g/mol |
Nom IUPAC |
tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C22H30BrN3O6/c1-20(2,3)30-17(27)25-15-11-10-13(23)12-14(15)24-16(25)26(18(28)31-21(4,5)6)19(29)32-22(7,8)9/h10-12H,1-9H3 |
Clé InChI |
IRJPLLBSWSQWMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



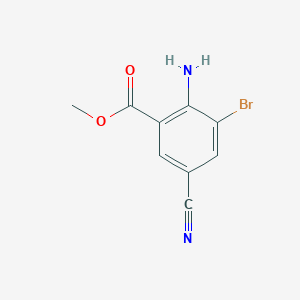
![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
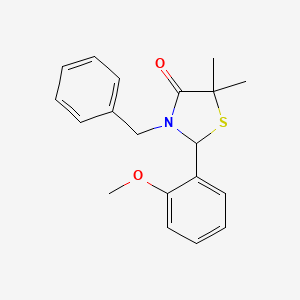

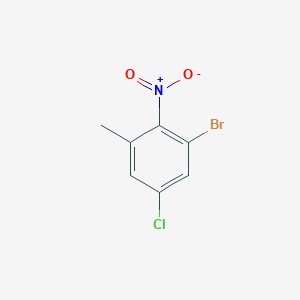
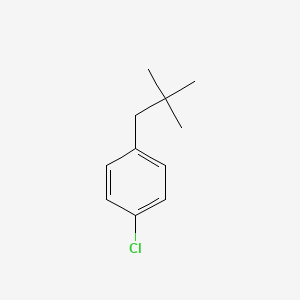
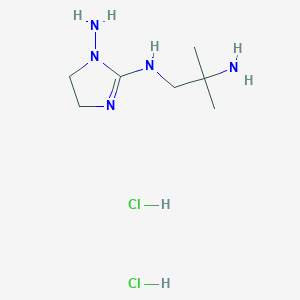
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
![3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL](/img/structure/B13926572.png)
